molecular formula C12H24N2O B4394760 3-Cycloheptyl-1,1-diethylurea

3-Cycloheptyl-1,1-diethylurea

Cat. No.: B4394760
M. Wt: 212.33 g/mol
InChI Key: MUUMFXJSXHYPMI-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1,1-diethylurea is a urea derivative characterized by a cycloheptyl group attached to the urea moiety at position 3 and two ethyl groups on the nitrogen atoms. Urea derivatives are widely studied for their diverse chemical reactivity, biological activities, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-cycloheptyl-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-14(4-2)12(15)13-11-9-7-5-6-8-10-11/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUMFXJSXHYPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N,N-diethylurea typically involves the nucleophilic addition of cycloheptylamine to diethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of N’-cycloheptyl-N,N-diethylurea may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N,N-diethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cycloheptyl or diethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new urea derivatives with substituted functional groups.

Scientific Research Applications

N’-cycloheptyl-N,N-diethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N,N-diethylurea involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its cycloheptyl group and 1,1-diethylurea backbone . Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Activities Reference
3-Cycloheptyl-1,1-diethylurea Cycloheptyl ~266.4 (estimated) High lipophilicity; potential CNS activity (inferred)
Terguride (3-(6-Methylergolin-8α-yl)-1,1-diethylurea) Ergoline ring 340.4 (base) Dopamine agonist, prolactin inhibitor
3-Benzoyl-1,1-diethylurea Benzoyl 220.27 Intermediate in organic synthesis; moderate solubility
3-(3-Chlorophenyl)-1,1-dimethylurea 3-Chlorophenyl 200.65 Medicinal chemistry applications; electron-withdrawing substituent
3-Cyclohexyl-1,1-diisobutylurea Cyclohexyl 254.41 Industrial applications; high steric bulk
Key Observations:

Cycloheptyl vs. Cyclohexyl/Ergoline Substituents :

  • The cycloheptyl group introduces greater conformational flexibility and lipophilicity compared to the rigid ergoline ring in Terguride or the smaller cyclohexyl group in 3-Cyclohexyl-1,1-diisobutylurea. This may enhance membrane permeability but reduce target specificity .
  • In contrast, Terguride’s ergoline substituent enables dopamine receptor binding, highlighting how bulky, aromatic systems drive biological activity .

Diethyl vs. Dimethyl/Diisobutyl Urea Backbones :

  • The 1,1-diethyl groups in this compound provide moderate electron-donating effects and steric hindrance compared to dimethyl or diisobutyl analogs. This may influence hydrogen-bonding capacity and metabolic stability .
  • For example, 3-(3-Chlorophenyl)-1,1-dimethylurea (MW 200.65) has higher solubility in polar solvents due to reduced alkyl chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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